molecular formula C9H10ClNO B11907281 3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B11907281
M. Wt: 183.63 g/mol
InChI Key: WDBDCGUBVOOUMB-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a chlorine atom at the third position and a carbonyl group at the second position within a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions:

  • Cyclization of N-(2-chlorophenyl)acetamide: : This method involves the reaction of N-(2-chlorophenyl)acetamide with a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

  • Reduction of 3-Chloroquinoline-2(1H)-one: : Another method involves the reduction of 3-chloroquinoline-2(1H)-one using a reducing agent like sodium borohydride (NaBH4) in the presence of a suitable solvent, such as ethanol. This reduction step converts the quinoline ring into a tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives. Sodium borohydride (NaBH4) is a common reducing agent used in these reactions.

  • Substitution: : The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This substitution reaction can be facilitated by using a base like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

    Biological Pathways: The compound can affect various biological pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroquinoline-2(1H)-one: This compound differs by having an unsaturated quinoline ring.

    5,6,7,8-Tetrahydroquinolin-2(1H)-one: This compound lacks the chlorine atom at the third position.

    3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one: This compound has a bromine atom instead of a chlorine atom at the third position.

Uniqueness

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both a chlorine atom and a tetrahydroquinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H10ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12)

InChI Key

WDBDCGUBVOOUMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)Cl

Origin of Product

United States

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